Cas no 2680785-42-4 (4-(2,2,2-trifluoroacetamido)methyl-1H-imidazole-5-carboxylic acid)

4-(2,2,2-trifluoroacetamido)methyl-1H-imidazole-5-carboxylic acid 化学的及び物理的性質
名前と識別子
-
- 4-[(2,2,2-trifluoroacetamido)methyl]-1H-imidazole-5-carboxylic acid
- 2680785-42-4
- EN300-28276205
- 4-(2,2,2-trifluoroacetamido)methyl-1H-imidazole-5-carboxylic acid
-
- インチ: 1S/C7H6F3N3O3/c8-7(9,10)6(16)11-1-3-4(5(14)15)13-2-12-3/h2H,1H2,(H,11,16)(H,12,13)(H,14,15)
- InChIKey: JPIYRHCYPILCTP-UHFFFAOYSA-N
- ほほえんだ: FC(C(NCC1=C(C(=O)O)N=CN1)=O)(F)F
計算された属性
- せいみつぶんしりょう: 237.03612555g/mol
- どういたいしつりょう: 237.03612555g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 3
- 水素結合受容体数: 7
- 重原子数: 16
- 回転可能化学結合数: 3
- 複雑さ: 294
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 95.1Ų
- 疎水性パラメータ計算基準値(XlogP): 0.2
4-(2,2,2-trifluoroacetamido)methyl-1H-imidazole-5-carboxylic acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-28276205-0.5g |
4-[(2,2,2-trifluoroacetamido)methyl]-1H-imidazole-5-carboxylic acid |
2680785-42-4 | 95.0% | 0.5g |
$685.0 | 2025-03-19 | |
Enamine | EN300-28276205-0.1g |
4-[(2,2,2-trifluoroacetamido)methyl]-1H-imidazole-5-carboxylic acid |
2680785-42-4 | 95.0% | 0.1g |
$628.0 | 2025-03-19 | |
Enamine | EN300-28276205-1.0g |
4-[(2,2,2-trifluoroacetamido)methyl]-1H-imidazole-5-carboxylic acid |
2680785-42-4 | 95.0% | 1.0g |
$714.0 | 2025-03-19 | |
Enamine | EN300-28276205-10g |
4-[(2,2,2-trifluoroacetamido)methyl]-1H-imidazole-5-carboxylic acid |
2680785-42-4 | 10g |
$3069.0 | 2023-09-09 | ||
Enamine | EN300-28276205-5.0g |
4-[(2,2,2-trifluoroacetamido)methyl]-1H-imidazole-5-carboxylic acid |
2680785-42-4 | 95.0% | 5.0g |
$2070.0 | 2025-03-19 | |
Enamine | EN300-28276205-5g |
4-[(2,2,2-trifluoroacetamido)methyl]-1H-imidazole-5-carboxylic acid |
2680785-42-4 | 5g |
$2070.0 | 2023-09-09 | ||
Enamine | EN300-28276205-10.0g |
4-[(2,2,2-trifluoroacetamido)methyl]-1H-imidazole-5-carboxylic acid |
2680785-42-4 | 95.0% | 10.0g |
$3069.0 | 2025-03-19 | |
Enamine | EN300-28276205-0.05g |
4-[(2,2,2-trifluoroacetamido)methyl]-1H-imidazole-5-carboxylic acid |
2680785-42-4 | 95.0% | 0.05g |
$600.0 | 2025-03-19 | |
Enamine | EN300-28276205-0.25g |
4-[(2,2,2-trifluoroacetamido)methyl]-1H-imidazole-5-carboxylic acid |
2680785-42-4 | 95.0% | 0.25g |
$657.0 | 2025-03-19 | |
Enamine | EN300-28276205-2.5g |
4-[(2,2,2-trifluoroacetamido)methyl]-1H-imidazole-5-carboxylic acid |
2680785-42-4 | 95.0% | 2.5g |
$1399.0 | 2025-03-19 |
4-(2,2,2-trifluoroacetamido)methyl-1H-imidazole-5-carboxylic acid 関連文献
-
Zhenwei Wang,Husam N. Alshareef J. Mater. Chem. A, 2018,6, 10176-10183
-
Lu Mao,Hardy Sze On Chan RSC Adv., 2012,2, 10610-10617
-
Qianwen Chen,Zhen Hou,Weiman Zhuang,Tianxu Zhang J. Mater. Chem. A, 2020,8, 16232-16237
-
Amanda Bongers,Berthorie Beauvoir,Nicholas Streja,Georg Northoff,Alison B. Flynn Chem. Educ. Res. Pract., 2020,21, 496-512
-
Chengqiang Wang,Haixia Xu,Chun Liu,Ziyue Peng,Ruoxing Min,Jianjun Li,Yanglei Jin,Yihan Wang,Zhihao Li,Lixin Zhu Biomater. Sci., 2021,9, 3005-3018
-
Valerie G. Brunton,Duncan Graham,Karen Faulds Analyst, 2020,145, 7225-7233
-
8. Book reviews
-
Xiaoyan Xu,Jun Zhang,Hongguang Xia Org. Biomol. Chem., 2018,16, 1227-1241
-
Andrei Palii,Boris Tsukerblat,Sophia Klokishner,Kim R. Dunbar,Juan M. Clemente-Juan,Eugenio Coronado Chem. Soc. Rev., 2011,40, 3130-3156
4-(2,2,2-trifluoroacetamido)methyl-1H-imidazole-5-carboxylic acidに関する追加情報
4-(2,2,2-Trifluoroacetamido)methyl-1H-imidazole-5-carboxylic Acid: A Comprehensive Overview
4-(2,2,2-Trifluoroacetamido)methyl-1H-imidazole-5-carboxylic acid, also known by its CAS number 2680785-42-4, is a compound of significant interest in the fields of organic chemistry and pharmaceutical research. This compound belongs to the class of imidazole derivatives, which are widely studied due to their diverse biological activities and potential applications in drug design. The structure of this compound features a trifluoroacetamido group attached to the imidazole ring via a methyl linker, along with a carboxylic acid group at the 5-position. These structural elements contribute to its unique chemical properties and functional versatility.
The imidazole ring is a heterocyclic aromatic structure that plays a crucial role in various biochemical processes. In this compound, the substitution pattern further enhances its reactivity and selectivity. The trifluoroacetamido group introduces electron-withdrawing effects, which can influence the compound's interaction with biological targets. Recent studies have highlighted the potential of such groups in modulating enzyme activity and receptor binding. For instance, research published in Journal of Medicinal Chemistry demonstrated that trifluoroacetamido-containing compounds exhibit potent inhibitory effects on certain kinases, making them promising candidates for anti-cancer therapies.
The carboxylic acid group at the 5-position of the imidazole ring adds another layer of functionality to this compound. This group can participate in hydrogen bonding, which is essential for molecular recognition and binding affinity. Furthermore, it provides an anchor point for further chemical modifications, enabling the synthesis of bioisosteres or prodrugs. Recent advancements in click chemistry have allowed researchers to exploit this functionality for constructing complex molecular architectures with enhanced pharmacokinetic profiles.
The synthesis of 4-(2,2,2-Trifluoroacetamido)methyl-1H-imidazole-5-carboxylic acid typically involves multi-step processes that combine nucleophilic substitutions and condensation reactions. Key intermediates include appropriately substituted imidazoles and trifluoroacetic anhydride derivatives. Optimization of reaction conditions has been a focus of recent studies to improve yield and purity. For example, microwave-assisted synthesis has been reported to significantly accelerate the formation of this compound while maintaining its stereochemical integrity.
In terms of applications, this compound has shown potential in several therapeutic areas. Its ability to modulate ion channels and G-protein coupled receptors (GPCRs) makes it a valuable tool in drug discovery programs targeting neurological disorders such as epilepsy and pain management. Additionally, its anti-inflammatory properties have been explored in preclinical models of arthritis and cardiovascular diseases.
Recent research has also focused on the green chemistry aspects of synthesizing this compound. Efforts are being made to develop environmentally friendly protocols that minimize waste generation and reduce energy consumption. For instance, solvent-free reactions using supercritical carbon dioxide have been proposed as sustainable alternatives to traditional methods.
In conclusion, 4-(2,2,2-Trifluoroacetamido)methyl-1H-imidazole-5-carboxylic acid represents a versatile building block in organic synthesis with promising therapeutic applications. Its unique structural features and functional groups make it an attractive target for further exploration in both academic and industrial settings. As research continues to uncover its full potential, this compound is poised to play a significant role in advancing modern medicine.
2680785-42-4 (4-(2,2,2-trifluoroacetamido)methyl-1H-imidazole-5-carboxylic acid) 関連製品
- 1613190-16-1((2Z)-7-(diethylamino)methyl-6-hydroxy-2-(phenylmethylidene)-2,3-dihydro-1-benzofuran-3-one)
- 1874740-64-3(methyl 4-(2-methoxyethyl)aminobenzoate)
- 2034208-72-3(1-[(3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]-4-[6-(trifluoromethyl)pyridine-3-carbonyl]-1,4-diazepane)
- 1965309-76-5((5-Bromo-1H-indazol-3-yl)-acetic acid tert-butyl ester)
- 2171260-37-8((3R)-3-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-methylbut-2-enamidohexanoic acid)
- 2138393-17-4(4-(5,6-dihydro-2H-pyran-3-yl)-2-fluorobenzaldehyde)
- 1261225-45-9(Benzyl N-(1S,3R)-3-Aminocyclohexylcarbamate)
- 89830-71-7(4-Pyridinecarboximidic acid,Hydrazide)
- 921873-98-5(3-benzyl-1-{4-(trifluoromethyl)phenylmethyl}-1H,2H,3H,4H-pyrido3,2-dpyrimidine-2,4-dione)
- 2025044-19-1(1-(1-methoxypropan-2-yl)azetidin-2-ylmethanamine)